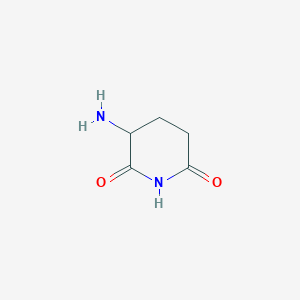

3-Aminopiperidine-2,6-dione

Vue d'ensemble

Description

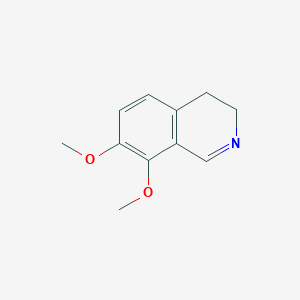

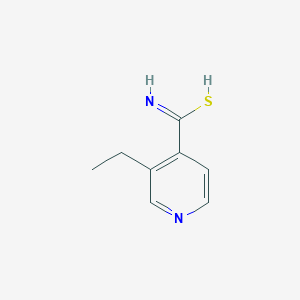

3-Aminopiperidine-2,6-dione is an important organic synthetic raw material. It is used in the preparation of the antineoplastic agent pomalidomide, which is used to treat AIDS-related Kaposi’s sarcoma in patients who have not responded well to highly active antiretroviral therapy (HAART) . It is also a biosynthetic intermediate of microbial blue pigment indigoidine .

Synthesis Analysis

The biosynthetic investigations of microbial natural products continuously provide powerful biocatalysts for the preparation of valuable chemicals . Practical methods for preparing (S)‐3‐aminopiperidine‐2,6‐dione (2), the pharmacophore of thalidomide (1) and its analog drugs, are highly desired .Molecular Structure Analysis

The molecular formula of 3-aminopiperidine-2,6-dione hydrochloride is C5H9ClN2O2 . The average mass is 164.590 Da and the monoisotopic mass is 164.035248 Da .Chemical Reactions Analysis

3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .Applications De Recherche Scientifique

Biocatalysis in Drug Synthesis

3-Aminopiperidine-2,6-dione: serves as a key intermediate in the biosynthesis of the blue pigment indigoidine . This compound is utilized as a biocatalyst to produce enantiomerically pure forms of itself, which are crucial in the synthesis of drugs like thalidomide and its analogs. The enzymatic strategy developed for this synthesis provides a green chemistry approach to producing chiral drug intermediates .

Enzymatic Production of Pharmaceutical Intermediates

The compound’s role as a pharmacophore in thalidomide-related drugs is significant. Researchers have developed methods to synthesize this pharmacophore using enzymes, which is a promising strategy for the preparation of anti-tumor drugs and other thalidomide analogs . This enzymatic method offers a stereoselective approach to creating chiral pharmaceutical intermediates.

Microbial Natural Product Biosynthesis

In microbial natural product biosynthesis, 3-Aminopiperidine-2,6-dione is identified as a biosynthetic intermediate. The study of its role in the production of microbial pigments like indigoidine not only advances our understanding of microbial biosynthetic pathways but also provides insights into the creation of new biocatalysts .

Synthetic Biology and Pigment Production

The compound is involved in the biosynthesis of indigoidine, a blue pigment produced by bacteria. This pigment has applications in synthetic biology, where it can be used as a reporter molecule due to its distinctive color .

Chemoenzymatic Synthesis Approaches

3-Aminopiperidine-2,6-dione: is used in chemoenzymatic synthesis methods to create complex molecules. By combining chemical and enzymatic steps, researchers can synthesize molecules like thalidomide more efficiently and with higher purity .

Cancer Research and Therapeutics

The inhibition of enzymes like benzoate synthase by 3-Aminopiperidine-2,6-dione suggests potential applications in cancer research. By limiting cancer cell growth through enzyme inhibition, this compound could contribute to the development of new cancer therapies.

Stereoselective Synthesis of Chiral Compounds

The compound’s ability to be synthesized in an enantiomerically pure form makes it valuable for the stereoselective synthesis of chiral compounds. This is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly affect their efficacy and safety .

Green Chemistry and Sustainable Practices

The development of biocatalysts for the production of 3-Aminopiperidine-2,6-dione aligns with the principles of green chemistry. By utilizing enzymatic reactions, researchers can reduce the environmental impact of chemical synthesis and promote sustainable practices in the pharmaceutical industry .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

The biosynthetic investigations of microbial natural products continuously provide powerful biocatalysts for the preparation of valuable chemicals . Practical methods for preparing (S)‐3‐aminopiperidine‐2,6‐dione (2), the pharmacophore of thalidomide (1) and its analog drugs, are highly desired . To develop a biocatalyst for producing (S)‐2, the domain functions of IdgS, which is responsible for the biosynthesis of indigoidine (3), a microbial blue pigment that consists of two 2‐like moieties, were dissected . This provided a promising enzymatic strategy to prepare enantiomerically pure (S)‐2 . To demonstrate the usefulness of the approach, one‐pot synthesis of thalidomide through the chemoenzymatic approach was achieved, indicating that enzymatic catalysis has great potential in the production of drugs containing (S)‐2 moiety .

Propriétés

IUPAC Name |

3-aminopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946287 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopiperidine-2,6-dione | |

CAS RN |

2353-44-8 | |

| Record name | 3-Amino-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Piperidinedione, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)